molecular formula C14H20O B12537779 6-Methylidene-9-(propan-2-yl)cyclodeca-3,7-dien-1-one CAS No. 686275-66-1

6-Methylidene-9-(propan-2-yl)cyclodeca-3,7-dien-1-one

Cat. No.: B12537779
CAS No.: 686275-66-1
M. Wt: 204.31 g/mol
InChI Key: JJIWVPCBSQSBKG-UHFFFAOYSA-N
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Description

6-Methylidene-9-(propan-2-yl)cyclodeca-3,7-dien-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as sesquiterpenoids, which are a subclass of terpenoids. These compounds are characterized by their complex ring structures and are often found in essential oils and other natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylidene-9-(propan-2-yl)cyclodeca-3,7-dien-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a linear precursor molecule under specific conditions to form the cyclodeca structure. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors is common in industrial production to ensure consistent quality and yield of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6-Methylidene-9-(propan-2-yl)cyclodeca-3,7-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.

Scientific Research Applications

6-Methylidene-9-(propan-2-yl)cyclodeca-3,7-dien-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Methylidene-9-(propan-2-yl)cyclodeca-3,7-dien-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

6-Methylidene-9-(propan-2-yl)cyclodeca-3,7-dien-1-one can be compared with other similar sesquiterpenoids, such as germacrone and farnesol. These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific ring structure and the presence of the methylidene and propan-2-yl groups, which contribute to its distinct chemical and biological properties.

List of Similar Compounds

  • Germacrone
  • Farnesol
  • Bisabolene
  • Caryophyllene

Properties

CAS No.

686275-66-1

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

6-methylidene-9-propan-2-ylcyclodeca-3,7-dien-1-one

InChI

InChI=1S/C14H20O/c1-11(2)13-9-8-12(3)6-4-5-7-14(15)10-13/h4-5,8-9,11,13H,3,6-7,10H2,1-2H3

InChI Key

JJIWVPCBSQSBKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)CC=CCC(=C)C=C1

Origin of Product

United States

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